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Compound of Interest

(5-Nitro-1H-benzo[dJimidazol-2-
Compound Name:
yl)methanol

Cat. No.: B182677

An In-Depth Technical Guide to the Chemical Properties of (5-Nitro-1H-benzo[d]imidazol-2-
yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and characterization of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, a key heterocyclic
compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the
strategic placement of a nitro group at the 5-position and a hydroxymethyl group at the 2-
position imparts unique electronic and functional characteristics. This document is intended for
researchers, chemists, and drug development professionals, offering detailed experimental
insights, data interpretation, and a discussion of the molecule's reactivity and potential
applications as a versatile building block in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Benzimidazole
Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a
cornerstone pharmacophore in modern drug discovery. Its structural resemblance to naturally
occurring purines allows it to readily interact with various biological macromolecules. The
introduction of a nitro group (—NO32), a potent electron-withdrawing moiety, significantly
modulates the electronic properties of the heterocyclic system, often enhancing biological
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activity. When combined with a reactive hydroxymethyl (—CH20H) group at the 2-position, the

resulting molecule, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol, becomes a highly valuable

and versatile intermediate for creating diverse chemical libraries. Benzimidazole derivatives

have demonstrated a wide spectrum of pharmacological activities, including anticancer,

antimicrobial, antiviral, and antihypertensive properties. This guide delves into the core

chemical attributes of this specific derivative, providing the foundational knowledge necessary

for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical study. The key identifiers and

physicochemical properties of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol are summarized

below.

Table 1: Chemical Identifi

Identifier Value Source(s)
(5-Nitro-1H-benzo[d]imidazol-

IUPAC Name
2-yl)methanol

CAS Number 20034-00-8

Molecular Formula CsH7N30s3

Molecular Weight 193.16 g/mol
2-(Hydroxymethyl)-5-

Synonyms nitrobenzimidazole, {5-nitro-
1H-benzimidazol-2-yl}methanol
ZJLPIDVKNQXTKN-

InChlKey

UHFFFAOYSA-N

Table 2: Physicochemical Data
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Property Value Notes
Appearance Expected to be a solid Based on related compounds.
Boiling Point 517.5 £ 30.0 °C at 760 mmHg Predicted value.

o Related compounds such as 2-
] ] Not explicitly reported; ]
Melting Point methyl-5-nitro-1H-
expected to be >200 °C o
benzimidazole melt at 219 °C.

) ) Inferred from NMR studies on
- Soluble in polar organic o ] .
Solubility similar structures which utilize

solvents (e.g., DMSO, DMF)
DMSO-ds as a solvent.

XLogP3 0.9 Predicted.

Synthesis and Purification

The most common and efficient synthesis of 2-substituted benzimidazoles is the Phillips
condensation reaction. This method involves the condensation of an o-phenylenediamine with
a carboxylic acid or its derivative under acidic conditions. For (5-Nitro-1H-benzo[d]imidazol-2-
yl)methanol, the logical precursors are 4-nitro-o-phenylenediamine and glycolic acid.

Diagram 1: Synthetic Workflow
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Caption: General workflow for the synthesis of the title compound.
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Experimental Protocol: Phillips Condensation

This protocol is adapted from established procedures for synthesizing 2-substituted

benzimidazoles.

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 4-
nitro-o-phenylenediamine (10 mmol) and glycolic acid (12 mmol).

Acidic Medium: Add 4M hydrochloric acid (50 mL). The use of a strong acid is crucial as it
protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the
diamine, and facilitates the final dehydrative cyclization.

Reflux: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6
hours. The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) using a mobile phase such as Chloroform:Methanol (9:1).

Workup: After completion, cool the reaction mixture to room temperature and then place it in
an ice bath.

Neutralization: Slowly neutralize the mixture by adding concentrated ammonium hydroxide
dropwise until the pH is approximately 7-8. This step is critical to deprotonate the
benzimidazole product, causing it to precipitate out of the aqueous solution.

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold
deionized water to remove any inorganic salts.

Purification: The crude solid can be purified by recrystallization from a suitable solvent
system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid
under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the

synthesized molecule. While a dedicated spectrum for the titte compound is not available, the

expected data can be reliably predicted based on the analysis of closely related 5-nitro-

benzimidazole derivatives.
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'H NMR Spectroscopy

The proton NMR spectrum, typically run in DMSO-ds, is expected to show distinct signals for

each type of proton.

Table 3: Predicted *H NMR Chemical Shifts (in DMSO-ds)

Proton

Imidazole N-H

Predicted Shift (5,
ppm)

>12.5

Multiplicity

Broad singlet

Notes

The acidic proton
on the imidazole
ring is typically
deshielded and
appears far
downfield.

Aromatic H-4

~8.4-8.6

Doublet due to
coupling with H-6.
Deshielded by the

adjacent nitro group.

Aromatic H-6

~8.0-8.2

dd

Doublet of doublets
due to coupling with
H-4 and H-7.

Aromatic H-7

~7.7-7.9

Doublet due to

coupling with H-6.

Hydroxymethyl -CHa-

~4.5-4.8

sord

Singlet. May appear
as a doublet if coupled

to the -OH proton.

| Hydroxymethyl -OH | ~5.0-5.5 | Broad s or t | Broad singlet. May appear as a triplet if coupled

to the -CH:- protons. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.
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Table 4: Predicted IR Absorption Bands

. Wavenumber )
Functional Group Intensity Reference
(cm™)
O-H Stretch
3400 - 3200 Strong, Broad
(alcohol)
N-H Stretch :
o 3350 - 3100 Medium
(imidazole)
Aromatic C-H Stretch 3150 - 3050 Medium
C=N Stretch _
o 1630 - 1590 Medium
(imidazole)
Asymmetric N-O
1550 - 1500 Strong
Stretch (NO2)
Symmetric N-O
1380 - 1340 Strong

Stretch (NO2)

| C-O Stretch (alcohol) | 1080 - 1050 | Strong | |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information
through fragmentation patterns.

o Expected Molecular lon: For Electrospray lonization (ESI) in positive mode, the protonated
molecule [M+H]* is expected at m/z 194.056.

o Key Fragmentation: Common fragmentation pathways would include the loss of a water
molecule (-18 Da) from the hydroxymethyl group and the molecular ion, or the loss of the
entire hydroxymethyl radical (*CH20H, -31 Da).

Reactivity and Chemical Behavior

The chemical reactivity of (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is governed by its
three primary functional components: the benzimidazole ring, the nitro group, and the
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hydroxymethyl group.

Diagram 2: Reactivity Map

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
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(Oxidation) (Esterification / EtherificatiorD (Halogenation) (Alkylation /Acylation) (Deprotonation (Basicity))
A\, \

« \|

- Aldehyde, Carboxylic Acid - 5-Amino derivative

Click to download full resolution via product page
Caption: Key reactive sites and potential transformations of the title compound.

o Hydroxymethyl Group: The primary alcohol at the 2-position is a versatile functional handle.
It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry
into a different class of derivatives. It can also undergo esterification with carboxylic acids or
etherification with alkyl halides.

e Imidazole N-H: The pyrrolic nitrogen of the imidazole ring is acidic and can be deprotonated
by a suitable base. The resulting anion can be alkylated or acylated, allowing for the
introduction of various substituents at the N-1 position. This is a common strategy for
modifying the pharmacokinetic properties of benzimidazole-based drugs.

» Nitro Group: The nitro group is a key functional group for prodrug strategies, particularly in
antimicrobial and anticancer research. It can be reduced under various conditions (e.g.,
using SnCI2/HCI or catalytic hydrogenation) to form the corresponding 5-amino-1H-
benzimidazole derivative. This amino group can then be further functionalized, for example,
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by forming amides or Schiff bases. The electron-withdrawing nature of the nitro group also
deactivates the benzene ring towards electrophilic substitution.

Applications in Research and Drug Development

The title compound is not typically an end-product but rather a crucial intermediate. Its value
lies in the synthetic possibilities it enables.

o Anticancer Agents: The 5-nitro-benzimidazole scaffold has been investigated for anticancer
activity. Some derivatives have shown potent cytotoxicity and the ability to inhibit enzymes
like poly (ADP-ribose) polymerase (PARP). The hydroxymethyl group can be used to link the
core to other pharmacophores or targeting moieties.

o Antiprotozoal Agents: Nitro-heterocycles are well-established antiprotozoal agents. The
mechanism often involves the reductive activation of the nitro group within the anaerobic
parasite to generate cytotoxic radical species. (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol
serves as a precursor for compounds designed with this mode of action.

o Antimicrobial Agents: The broader benzimidazole class has well-known antimicrobial
activities. By modifying the N-1 and C-2 positions of the title compound, libraries of novel
derivatives can be synthesized and screened for antibacterial and antifungal properties.

Safety and Handling

As with any laboratory chemical, (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol should be
handled with appropriate care.

o General Precautions: Handle in a well-ventilated area or fume hood. Wear suitable personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact
with skin and eyes and prevent the formation of dust.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away
from incompatible materials.

» Toxicological Profile: While specific data for this compound is limited, some related
nitroimidazole and nitroaromatic compounds are classified as potential mutagens or
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carcinogens. It is prudent to handle this compound as potentially hazardous until more data
is available.

Conclusion

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol is a chemical intermediate of significant value,
bridging the privileged benzimidazole scaffold with the electronically important nitro group and
the synthetically versatile hydroxymethyl group. Its well-defined synthesis and predictable
reactivity make it an excellent starting point for the development of novel compounds targeting
a range of therapeutic areas, from oncology to infectious diseases. This guide has provided a
foundational understanding of its chemical properties, characterization, and synthetic utility,
equipping researchers with the knowledge to leverage this molecule in their scientific
endeavors.

« To cite this document: BenchChem. [(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182677#5-nitro-1h-benzo-d-imidazol-2-yl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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